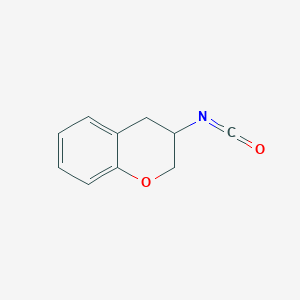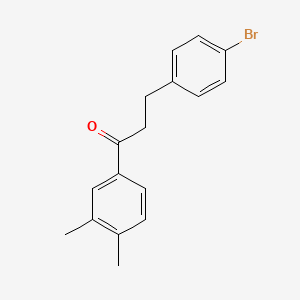
3-isocyanato-3,4-dihydro-2H-1-benzopyran
Descripción general
Descripción
“3-isocyanato-3,4-dihydro-2H-1-benzopyran” is a heterocyclic organic compound. It has a molecular weight of 175.19 . The IUPAC name for this compound is 3-isocyanatochromane .
Molecular Structure Analysis
The InChI code for “3-isocyanato-3,4-dihydro-2H-1-benzopyran” is1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-isocyanato-3,4-dihydro-2H-1-benzopyran” include a molecular weight of 175.19 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Anticancer Activity
Research has revealed the cytotoxic properties of pyrano[4,3-c][2]benzopyran derivatives from the fungus Phellinus igniarius, which include compounds structurally related to 3-isocyanato-3,4-dihydro-2H-1-benzopyran. These compounds exhibit selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential applications in anticancer therapies (Mo et al., 2004).
Serotonergic Activity
Compounds derived from 3-amino-3,4-dihydro-2H-1-benzopyran, such as spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans], have demonstrated significant serotonergic and dopaminergic activities. These derivatives exhibit nanomolar affinities for 5-HT1A receptors, indicating their potential as anxiolytic agents (Comoy et al., 1996).
Potassium Channel Activators
Certain derivatives of 3,4-dihydro-2H-1-benzopyran, such as 4-heterocyclyloxy compounds, have been identified as potassium channel activators with potential antihypertensive effects (Bergmann et al., 1990).
5-HT1A Receptor Interactions
Enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and shown to have high affinity for 5-HT1A receptors. Their interactions with the receptor suggest applications in neuropsychiatric disorders (Hammarberg et al., 2000).
Green Chemistry Applications
Titanium dioxide nanoparticles-coated carbon nanotubes have been used as a catalyst for the synthesis of benzopyran derivatives, including 3,4-dihydro-2H-1-benzopyran, in water. This represents an environmentally friendly and efficient method for synthesizing these compounds (Abdolmohammadi, 2018).
Anti-inflammatory and Antihypertensive Agents
Certain 3,4-dihydro-2H-1-benzopyran derivatives have been identified as potent anti-inflammatory agents and KATP channel openers, suggesting their use in antihypertensive therapies (Bano et al., 2015).
Propiedades
IUPAC Name |
3-isocyanato-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJTBFEHIFXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isocyanato-3,4-dihydro-2H-1-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)






Amine Hydrochloride](/img/structure/B1373714.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)
